![molecular formula C10H12O2 B1600243 3-(3-Methoxyphenyl)propionaldehyde CAS No. 40138-66-7](/img/structure/B1600243.png)
3-(3-Methoxyphenyl)propionaldehyde
Overview
Description
3-(3-Methoxyphenyl)propionaldehyde is a chemical compound with the CAS Number: 40138-66-7. It has a molecular weight of 164.2 and its IUPAC name is 3-(3-methoxyphenyl)propanal .
Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)propionaldehyde is 1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 . This indicates that the compound has a carbon backbone with a methoxy group and a propionaldehyde group attached.Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)propionaldehyde is a colorless oil . It has a molecular weight of 164.2 .Scientific Research Applications
Antioxidant Activity
3-(3-Methoxyphenyl)propionaldehyde: has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. This compound has shown promise in scavenging oxygen free radicals, which can help in preventing oxidative stress-related diseases .
Antibacterial Properties
Research indicates that 3-(3-Methoxyphenyl)propionaldehyde may have antibacterial properties. It has been evaluated for its interactions with various antibacterial receptors, which could lead to the development of new antibacterial agents, especially against resistant strains .
Apoptosis Induction
The compound has been predicted to inhibit JAK2 expression, which is involved in the apoptosis pathway. This suggests that 3-(3-Methoxyphenyl)propionaldehyde could be used in cancer research to induce programmed cell death in cancerous cells .
Drug-likeness and Pharmacokinetics
3-(3-Methoxyphenyl)propionaldehyde: meets several criteria for drug-likeness according to Lipinski’s rule, which makes it a candidate for further drug development. Its pharmacokinetic properties suggest that it could be effective as an oral drug .
Functional Food Ingredient
Due to its bioactive properties, 3-(3-Methoxyphenyl)propionaldehyde could be used as a functional food ingredient. Functional foods are those that have a potentially positive effect on health beyond basic nutrition .
Molecular Docking Studies
Molecular docking studies have shown that 3-(3-Methoxyphenyl)propionaldehyde has a strong binding affinity for enzymes like superoxide dismutase and tyrosinase. This indicates potential applications in enzymology and enzyme inhibition studies .
Antimutagenic Potential
The compound has also been associated with antimutagenic activities, suggesting its use in genetic research to understand and possibly prevent mutations that could lead to diseases .
Safety And Hazards
The safety data sheet for 3-(3-Methoxyphenyl)propionaldehyde suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 3-(3-Methoxyphenyl)propionaldehyde are not mentioned in the search results, research on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggests that it could be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 . This could potentially open up new avenues for research and applications of 3-(3-Methoxyphenyl)propionaldehyde.
properties
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)propionaldehyde | |
CAS RN |
40138-66-7 | |
Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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